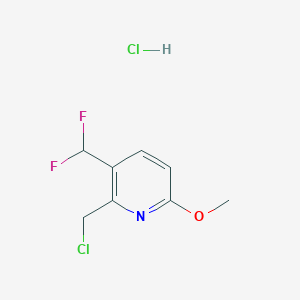
Co-MOF-74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Co-MOF-74, also known as Cobalt Metal-Organic Framework-74, is a type of metal-organic framework (MOF) that has garnered significant attention due to its unique structural features and properties. It consists of cobalt ions coordinated with organic linkers, forming a highly porous crystalline material. The framework is characterized by its high density of open metal sites, hexagonal channels along the c-axis, and high porosity, making it an excellent candidate for various applications .
Métodos De Preparación
Co-MOF-74 can be synthesized using several methods, including solvothermal, hydrothermal, and vapor-assisted synthesis. The solvothermal method involves dissolving cobalt salts and organic linkers in a solvent, followed by heating the mixture in a sealed vessel at elevated temperatures. The hydrothermal method is similar but uses water as the solvent. Vapor-assisted synthesis involves exposing cobalt oxide to organic vapors at controlled temperatures, leading to the formation of this compound .
Industrial production methods focus on optimizing these processes to achieve high yields and purity. Techniques such as spray-drying and mechanochemical synthesis have been explored to reduce costs and improve scalability .
Análisis De Reacciones Químicas
Co-MOF-74 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms. For example, this compound can catalyze the oxidation of thioanisole to sulfoxide under mild conditions .
In reduction reactions, this compound can act as a hydrogenation catalyst, converting alkenes to alkanes. Substitution reactions involving this compound often use reagents such as halides and amines to replace specific functional groups on the organic linkers .
Aplicaciones Científicas De Investigación
Co-MOF-74 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including oxidation, reduction, and cyanosilylation reactions . In biology, this compound has been explored for drug delivery due to its high surface area and tunable pore size, which allow for the encapsulation and controlled release of therapeutic agents .
In medicine, this compound is being investigated for its potential in imaging and diagnostic applications. Its high porosity and metal content make it suitable for use as a contrast agent in magnetic resonance imaging (MRI). In industry, this compound is used for gas storage and separation, particularly for carbon dioxide capture due to its high affinity for carbon dioxide molecules .
Mecanismo De Acción
The mechanism of action of Co-MOF-74 is primarily based on its ability to provide accessible metal sites for catalytic reactions. The cobalt ions in the framework act as Lewis acid sites, facilitating the activation of substrates and promoting various chemical transformations. The hexagonal channels and high surface area of this compound enhance its ability to adsorb and interact with reactant molecules, leading to increased catalytic efficiency .
In carbon dioxide capture, the open metal sites in this compound interact with carbon dioxide molecules, allowing for selective adsorption and separation from other gases. This process is driven by the strong affinity between the cobalt ions and carbon dioxide, which is further enhanced by the high porosity of the framework .
Comparación Con Compuestos Similares
Co-MOF-74 is often compared with other metal-organic frameworks such as MOF-74 variants containing different metal ions like zinc (Zn-MOF-74) and nickel (Ni-MOF-74). While these compounds share similar structural features, this compound exhibits unique properties due to the presence of cobalt ions. For instance, this compound has been shown to have higher catalytic activity in certain oxidation reactions compared to its zinc and nickel counterparts .
Other similar compounds include ZIF-67 and Co-MOF-71, which also contain cobalt ions but differ in their organic linkers and overall structure. This compound’s high density of open metal sites and hexagonal channels make it particularly effective for applications requiring high surface area and porosity .
Propiedades
Fórmula molecular |
C8H6Co2O8 |
|---|---|
Peso molecular |
347.99 g/mol |
Nombre IUPAC |
cobalt(2+);2,5-dioxidoterephthalate;dihydrate |
InChI |
InChI=1S/C8H6O6.2Co.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |
Clave InChI |
BDRVVFIOCODNEM-UHFFFAOYSA-J |
SMILES canónico |
C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Co+2].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


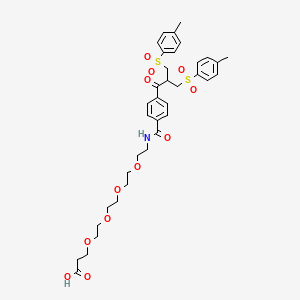
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
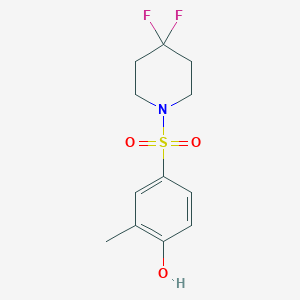

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
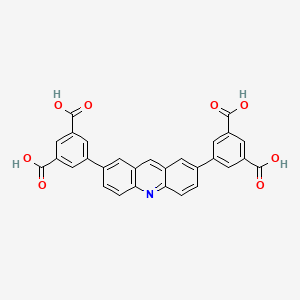
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
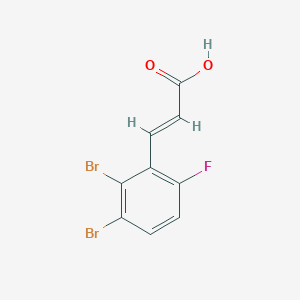
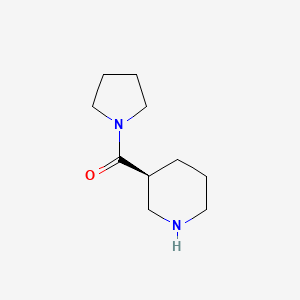
![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)

